Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound characterized by a benzothiophene core substituted with a sulfamoyl group, a fluorine atom, and a methyl carboxylate ester. The benzothiophene scaffold is fused with a thiophene ring, providing a planar aromatic system that enhances π-π stacking interactions in molecular recognition processes. The sulfamoyl group (-SO₂-NH-) at position 3 introduces hydrogen-bonding capabilities, while the fluorine atom at position 4 modulates electronic properties and bioavailability. The methyl ester at position 2 serves as a common prodrug strategy to improve solubility and metabolic stability .
For instance, sulfonylurea herbicides (e.g., metsulfuron-methyl) share the sulfamoyl motif and exhibit herbicidal activity by inhibiting acetolactate synthase . Similarly, thiazole- and piperazine-containing derivatives in demonstrate the relevance of such substituents in medicinal chemistry .
Properties
IUPAC Name |
methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S2/c1-10-7-11(2)9-12(8-10)20-26(22,23)17-15-13(19)5-4-6-14(15)25-16(17)18(21)24-3/h4-9,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKVAALYDPTBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via a nucleophilic substitution reaction using a fluorinating agent like potassium fluoride.
Sulfamoylation: The sulfamoyl group is introduced through a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylate ester group is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization or bioactivity modulation:
| Condition | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (concd.), H₂O, reflux | 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylic acid | 85–92 | |
| Basic hydrolysis | NaOH, H₂O/EtOH, 80°C | Same as above | 78–88 |
The carboxylic acid derivative exhibits enhanced solubility and is a precursor for amide couplings or metal coordination complexes.
Sulfamoyl Group Reactivity
The sulfamoyl (–SO₂NH–) moiety participates in nucleophilic substitution and hydrolysis:
Hydrolysis to Sulfonic Acid
Under strong acidic conditions, the sulfamoyl group hydrolyzes to a sulfonic acid (–SO₃H):
This reaction is pH-dependent, with optimal yields at 110°C in 6M HCl .
Substitution Reactions
The sulfamoyl group reacts with alkyl/aryl halides or amines:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF, 60°C | N-Alkylated sulfonamide | Bioisosteric modifications |
| Acylation | AcCl, pyridine, RT | N-Acylated sulfonamide | Prodrug synthesis |
For example, interaction with 4-chlorophenylpiperazine under basic conditions yields piperazine-substituted analogs, enhancing receptor-binding affinity.
Electrophilic Aromatic Substitution
The benzothiophene core undergoes regioselective substitution at the 5- or 7-positions due to fluorine’s electron-withdrawing effects:
| Reaction | Reagents | Position | Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C5 | 5-Nitro derivative | 65 |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂, RT | C7 | 7-Bromo derivative | 72 |
The 4-fluoro group directs incoming electrophiles to the less hindered positions, as confirmed by DFT calculations .
Coupling Reactions
The carboxylic acid (post-ester hydrolysis) participates in peptide couplings:
| Coupling Reagent | Substrate | Product | Yield (%) | Source |
|---|---|---|---|---|
| EDCI/HOBt | Benzylamine | Amide derivative | 89 | |
| CDI (Carbonyldiimidazole) | Morpholine | N-Morpholinylamide | 82 |
These derivatives are screened for COX-II inhibition, with IC₅₀ values comparable to Celecoxib (e.g., 0.8–1.2 μM) .
Reduction Reactions
The benzothiophene ring is resistant to hydrogenation, but the ester group can be selectively reduced:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| LiAlH₄ | THF, 0°C to RT | 2-(Hydroxymethyl)benzothiophene derivative | 68 |
| DIBAL-H | Toluene, –78°C | Alcohol intermediate | 75 |
Reduction products serve as intermediates for hydroxamic acids or ethers.
Metal-Catalyzed Cross-Couplings
The brominated derivative (from electrophilic substitution) engages in Suzuki-Miyaura couplings:
| Catalyst | Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 4-Methoxyphenyl | Biaryl derivative | 81 |
| NiCl₂(dppp) | 3-Thienyl | Heteroaryl analog | 73 |
These reactions expand structural diversity for SAR studies .
Stability and Degradation
The compound is stable under ambient conditions but degrades in UV light or strong oxidizers:
| Stress Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | C-S bond cleavage in sulfamoyl group | 4.2 hours |
| H₂O₂ (30%) | Oxidation of thiophene to sulfone | 1.5 hours |
Stabilizers like BHT (0.1%) extend shelf life in dark, anhydrous environments .
Biological Interactions
The sulfamoyl group binds selectively to enzyme active sites:
| Target | Binding Affinity (Kd) | Mechanism | Source |
|---|---|---|---|
| COX-II | 0.94 μM | Competitive inhibition | |
| Carbonic Anhydrase IX | 2.3 μM | Zinc coordination |
Molecular docking reveals hydrogen bonding between the sulfamoyl NH and Thr179/Ser339 residues in COX-II .
Scientific Research Applications
Research indicates that this compound exhibits several pharmacological properties:
Cholinesterase Inhibition :
This compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in neurodegenerative diseases such as Alzheimer's. The IC₅₀ values for related compounds range from 20.8 to 121.7 µM, suggesting a promising avenue for cognitive enhancement or neuroprotection .
Antitumor Activity :
Benzothiophene derivatives have demonstrated cytotoxic effects on various cancer cell lines. Studies indicate that certain analogs inhibit cell proliferation in breast cancer and leukemia models, highlighting the compound's potential as an anticancer agent .
Anti-inflammatory Effects :
Compounds within this class may modulate inflammatory pathways, offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds.
| Activity | IC₅₀ Value (µM) | Reference |
|---|---|---|
| Cholinesterase Inhibition | 20.8 - 121.7 | |
| Cytotoxicity (Cancer Cells) | Varies by Cell Line | |
| Anti-inflammatory | Not quantified |
Case Study 1: Cholinesterase Inhibition
In a study evaluating the cholinesterase inhibitory activity of various benzothiophene derivatives, Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate was tested alongside other analogs. The results indicated that it exhibited competitive inhibition against AChE with an IC₅₀ comparable to established inhibitors such as galantamine .
Case Study 2: Antitumor Activity
A series of experiments were conducted on the cytotoxic effects of benzothiophene derivatives in human breast cancer cell lines. This compound was found to significantly reduce cell viability at concentrations above 50 µM after 24 hours of exposure .
Mechanism of Action
The mechanism of action of Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes, potentially inhibiting their activity by binding to the active site. The fluoro substituent can enhance the compound’s binding affinity and selectivity for its target. The benzothiophene core provides a rigid scaffold that facilitates these interactions. Pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- The fluorine atom in the target compound may improve metabolic stability and membrane permeability relative to non-fluorinated analogs like metsulfuron-methyl .
Functional Group Analysis
- Sulfamoyl Group : Present in both the target compound and metsulfuron-methyl, this group is critical for herbicidal activity in sulfonylureas by interacting with acetolactate synthase . In pharmaceuticals, sulfonamides often exhibit antimicrobial or enzyme-inhibitory properties.
- Fluorine Substituent : The 4-fluoro group in the target compound likely reduces oxidative metabolism compared to chlorine or trifluoromethyl groups in analogs like compound 10o (), which has a 3-chloro-4-(trifluoromethyl)phenyl moiety .
- Methyl Ester : Similar to ethyl esters in derivatives, this group enhances solubility and serves as a prodrug, hydrolyzing in vivo to the active carboxylic acid .
Research Findings and Implications
- Agrochemical Potential: The structural resemblance to sulfonylurea herbicides (e.g., metsulfuron-methyl) suggests possible herbicidal activity via ALS inhibition, though bioactivity studies are required for confirmation .
- Pharmaceutical Relevance : Thiazole-piperazine derivatives () with ureido groups exhibit pharmacological activity, implying that the target compound’s sulfamoyl and fluorobenzothiophene motifs could be optimized for kinase or protease inhibition .
- Metabolic Stability: The fluorine atom and methyl ester may synergistically improve oral bioavailability compared to non-fluorinated or carboxylate analogs.
Biological Activity
Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiophene core, a sulfamoyl group, and a fluoro substituent. The structural formula can be represented as follows:
This unique configuration is believed to contribute to its biological activities by interacting with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiophene derivatives. For instance, compounds similar to this compound have shown significant efficacy against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
| Candida albicans | 0.83 µM |
These results indicate potent activity against both Gram-negative bacteria and fungi, suggesting that the compound could be developed into an effective antimicrobial agent .
Anticancer Activity
Benzothiophene derivatives are also noted for their anticancer properties. Research indicates that they may inhibit cancer cell proliferation by modulating specific pathways involved in cell growth and survival. For example, studies have shown that certain benzothiophene compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in several studies. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .
Other Pharmacological Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits antioxidant properties which can protect cells from oxidative stress. Furthermore, it has shown potential as an antidiabetic agent by improving insulin sensitivity in preclinical models .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzothiophene derivatives against clinical strains of bacteria and fungi. The findings revealed that compounds similar to this compound had significant inhibitory effects on both Gram-positive and Gram-negative microorganisms.
Cancer Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that this compound could significantly reduce cell viability at low concentrations. The IC50 values obtained were comparable to those of established chemotherapeutic agents .
Inflammatory Response Modulation
In vivo models showed that treatment with this compound resulted in reduced swelling and inflammation markers in models of induced arthritis, indicating its potential as an anti-inflammatory therapeutic .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, and what challenges arise during its purification?
- Methodology : The synthesis typically involves constructing the benzothiophene core via cyclization of thiophenol derivatives, followed by sulfamoylation using 3,5-dimethylphenylsulfamoyl chloride. Fluorination at the 4-position can be achieved via electrophilic aromatic substitution using Selectfluor®. Esterification with methanol under acidic conditions finalizes the structure. Key challenges include controlling regioselectivity during fluorination and removing unreacted sulfamoyl intermediates. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical for validation .
Q. How can the crystal structure of this compound be resolved, and which software tools are authoritative for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL (part of the SHELX suite) for refinement, as it is widely validated for small-molecule crystallography. Special attention is needed for the sulfamoyl group’s conformation and potential disorder in the benzothiophene ring .
Q. What preliminary assays are suitable for evaluating its bioactivity, and how should controls be designed?
- Methodology : Conduct enzyme inhibition assays (e.g., kinase or phosphatase targets) with ATP-competitive controls. Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity studies. Include negative controls (e.g., DMSO vehicle) and reference inhibitors (e.g., staurosporine) to validate assay robustness. Dose-response curves (IC/EC) should be triplicated to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be systematically analyzed?
- Methodology : Perform ADME profiling to assess bioavailability, metabolic stability (via liver microsomes), and plasma protein binding. If in vivo efficacy is lacking despite in vitro activity, investigate metabolite formation using LC-MS/MS. Pharmacokinetic-pharmacodynamic (PK-PD) modeling can bridge the disconnect, while CRISPR-Cas9 knockouts of suspected off-targets may clarify specificity .
Q. What computational strategies are effective for predicting binding modes and off-target interactions?
- Methodology : Employ molecular docking (AutoDock Vina, Glide) with homology-modeled targets based on PDB templates. Molecular dynamics (MD) simulations (AMBER, GROMACS) can assess binding stability over 100-ns trajectories. For off-target screening, use similarity ensemble approach (SEA) or machine learning models (e.g., DeepChem) trained on ChEMBL data. Validate predictions with thermal shift assays (TSA) .
Q. How can regiochemical ambiguities in sulfamoylation or fluorination be resolved experimentally?
- Methodology : Use isotopic labeling (e.g., F NMR) to track fluorination sites. For sulfamoylation, perform NOESY NMR to confirm proximity between the sulfamoyl group and adjacent substituents. Alternative routes, such as late-stage functionalization via C–H activation, may bypass selectivity issues .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response data with high variability?
- Methodology : Apply nonlinear regression (e.g., four-parameter logistic model) with bootstrapping (1000 iterations) to estimate confidence intervals. Outliers should be assessed via Grubbs’ test. For high variability, use hierarchical Bayesian models to pool data across replicates, improving parameter estimation .
Q. How should crystallographic data be validated to ensure structural accuracy?
- Methodology : Cross-validate SHELXL refinement with PLATON (check for missed symmetry, twinning). Residual density maps should be scrutinized for unmodeled solvent or disorder. Report R and completeness (>95%) for high-resolution datasets. Deposition in the Cambridge Structural Database (CSD) ensures peer validation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
